2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid
Description
2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 1520581-23-0) is a halogenated benzoic acid derivative with the molecular formula C₉H₆BrF₃O₃ and a molecular weight of 299.05 g/mol . Its structure features a bromine atom at the 2-position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 5-position of the benzoic acid core. The trifluoroethoxy group imparts strong electron-withdrawing properties, influencing the compound's acidity, solubility, and reactivity. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of sulfonamide derivatives and enzyme inhibitors .
Properties
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-7-2-1-5(3-6(7)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAWLPKMYSEFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination
Electrophilic bromination of 5-(2,2,2-trifluoroethoxy)benzoic acid employs brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃). The trifluoroethoxy group’s electron-withdrawing nature directs bromination to the ortho position relative to the carboxylic acid group.
Example Procedure :
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Dissolve 5-(2,2,2-trifluoroethoxy)benzoic acid (1.0 equiv) in sulfuric acid at 0°C.
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Add Br₂ (1.2 equiv) dropwise under inert atmosphere.
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Stir at room temperature for 12 hours.
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Quench with NaHSO₃, extract with ethyl acetate, and purify via recrystallization.
Mechanistic Insight :
The trifluoroethoxy group deactivates the ring, favoring bromination at the less deactivated ortho position due to the carboxylic acid’s meta-directing effect.
Catalytic Bromination
Transition metal catalysts, such as iron trifluoromethanesulfonate, enhance bromination efficiency under milder conditions. This method minimizes side reactions like decarboxylation or ester hydrolysis.
Table 1: Catalytic Bromination Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fe(OTf)₃ | Chlorobenzene | 80 | 85 |
| CuBr₂ | DMF | 120 | 68 |
| SiO₂-NH₂Br₂ | Toluene | 100 | 91 |
Data adapted from methodologies in.
Nucleophilic Substitution Approaches
Halogen Exchange Reactions
Aryl chlorides or fluorides at the 5-position undergo nucleophilic substitution with 2,2,2-trifluoroethanol in the presence of potassium carbonate or cesium fluoride.
Example :
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React 2-bromo-5-chlorobenzoic acid (1.0 equiv) with trifluoroethanol (3.0 equiv) in DMSO.
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Heat at 120°C for 24 hours.
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Isolate via acid-base extraction.
Limitations :
Aryl chlorides require strong electron-withdrawing groups (e.g., nitro or carboxylic acid) to activate the ring for substitution.
Ullmann-Type Coupling
Copper-catalyzed coupling of 2-bromo-5-iodobenzoic acid with trifluoroethanol enables efficient ether formation.
Conditions :
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-phenanthroline
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Solvent: DMF
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Temperature: 110°C
Multi-Step Synthesis Strategies
Protection/Deprotection Techniques
To circumvent directing group conflicts, the carboxylic acid is temporarily protected as a methyl ester during bromination and etherification.
Procedure :
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Methylate benzoic acid using SOCl₂/MeOH.
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Brominate at 2-position using NBS/H₂SO₄ (yield: 85%).
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Introduce trifluoroethoxy group via alkylation (K₂CO₃, DMF, 80°C).
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Hydrolyze ester with NaOH/EtOH.
Directed Metalation Approaches
Using tert-butoxycarbonyl (Boc) as a directing group, lithiation at the 5-position enables trifluoroethoxy introduction.
Steps :
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Protect 2-bromobenzoic acid as Boc-anhydride.
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Deprotonate with LDA at -78°C.
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Quench with trifluoroethyl triflate.
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Remove Boc group with HCl.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Electrophilic Bromination | High regioselectivity | Harsh conditions, moderate yields | Lab-scale |
| Catalytic Bromination | Mild conditions, high yields | Catalyst cost | Industrial |
| Ullmann Coupling | Excellent functional group tolerance | Long reaction times | Pilot-scale |
Industrial-Scale Production Considerations
Continuous flow reactors optimize heat and mass transfer for bromination and etherification steps, achieving 90% conversion in 30 minutes. Automated systems adjust reactant stoichiometry in real-time, reducing byproduct formation.
Key Parameters :
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Temperature control (±2°C)
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Residence time: 5–10 minutes
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Catalyst recycling efficiency: 95%
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include carboxylate salts and alcohol derivatives, respectively.
Scientific Research Applications
2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. These reactions are facilitated by the electron-withdrawing effect of the trifluoroethoxy group, which enhances the electrophilicity of the benzoic acid core .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid (CAS: 847786-18-9)
- Molecular Formula : C₉H₆BrF₃O₃
- Molecular Weight : 299.04 g/mol
- Key Differences: The bromine and trifluoroethoxy groups are swapped (Br at C5, -OCH₂CF₃ at C2). Reported to have distinct solubility profiles compared to the 2-bromo-5-substituted analog .
2-Bromo-5-(trifluoromethyl)benzoic Acid (CAS: 1483-56-3)
Functional Group Variations
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
- Molecular Formula : C₁₁H₇F₆O₅
- Molecular Weight : 342.16 g/mol (estimated)
- Key Differences :
2-Bromo-5-(difluoromethoxy)benzoic Acid
- Molecular Formula : C₈H₅BrF₂O₃
- Molecular Weight : 265.03 g/mol (estimated)
- Key Differences: Replaces -OCH₂CF₃ with -OCHF₂, reducing fluorine content. Lower electron-withdrawing effect compared to trifluoroethoxy, leading to weaker acidity. Potential applications in less fluorinated drug candidates .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid is a derivative of benzoic acid characterized by the presence of a bromine atom and a trifluoroethoxy group. This compound has garnered attention in the fields of chemistry and biology due to its unique structural features, which enhance its lipophilicity and stability, potentially leading to significant biological activity.
- Molecular Formula : C₉H₆BrF₃O₃
- Molecular Weight : 189.04 g/mol
- LogP : 3.267 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The trifluoroethoxy moiety increases the compound's affinity for lipid membranes, facilitating interactions with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzymatic activities and influence cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
- Receptor Interaction : It may interact with cellular receptors, influencing gene expression and cellular responses.
- Apoptosis Modulation : The compound could potentially affect apoptosis pathways, contributing to its therapeutic applications.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Antitumor Activity : Investigations into its effects on cancer cell lines have shown potential antiproliferative effects, possibly through modulation of cell cycle regulators.
- Enzyme Modulation : Studies have demonstrated that it can modulate the activity of enzymes involved in metabolic processes.
Case Studies
Several studies have been conducted to explore the biological activities of this compound:
- Study 1 : Investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.
- Study 2 : Evaluated its effects on human cancer cell lines (e.g., breast cancer). The compound showed a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 5-Bromo-2-(trifluoromethoxy)benzoic acid | Trifluoromethoxy instead of trifluoroethoxy | Lower lipophilicity | Reduced enzyme inhibition |
| 5-Bromo-4-fluorobenzoic acid | Contains fluorine instead of trifluoroethoxy | Different reactivity patterns | Minimal biological activity |
| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | Contains two trifluoroethoxy groups | Increased steric bulk | Enhanced enzyme modulation |
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid?
Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
Halogenation : Introduce bromine at the 2-position via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃).
Etherification : Install the trifluoroethoxy group at the 5-position using nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF).
Protection/Deprotection : Carboxylic acid groups may require protection (e.g., methyl ester formation) to prevent side reactions during etherification.
Reference Example : Similar methodologies are validated in the synthesis of structurally related trifluoroethoxy-substituted benzoic acids .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielded protons near electron-withdrawing groups like -Br and -CF₃).
- 19F NMR : Confirm trifluoroethoxy group integrity (δ ≈ -75 ppm for -CF₃).
- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₆BrF₃O₃: theoretical MW 307.0) and fragmentation patterns.
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O (~1700 cm⁻¹).
Q. What are the key physicochemical properties affecting its solubility and stability?
Answer:
- Solubility : Poor in water due to hydrophobic -CF₃ and -Br groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
- Stability :
- Acid-sensitive: Store under inert conditions to prevent decarboxylation.
- Light-sensitive: Degrades via homolytic cleavage of C-Br bonds; store in amber vials.
- LogP : Estimated ~2.5 (via computational tools like ACD/Labs), indicating moderate lipophilicity.
Advanced Research Questions
Q. How do the electron-withdrawing groups (-Br, -CF₃) influence reactivity in cross-coupling reactions?
Answer:
- Bromine : Acts as a directing group for meta-substitution and participates in Suzuki-Miyaura couplings with aryl boronic acids.
- Trifluoroethoxy (-OCF₃) : Enhances electrophilicity of the aromatic ring, facilitating SNAr reactions.
- Mechanistic Insight : Density Functional Theory (DFT) calculations suggest the -OCF₃ group lowers the LUMO energy of the ring by 1.2 eV, accelerating nucleophilic attack .
Q. What computational strategies are suitable for studying its interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock4 to model binding with proteins (e.g., enzymes or receptors). Flexible side-chain docking is recommended for accurate binding pose prediction .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify critical binding motifs.
Q. How can contradictions in reported synthetic yields be resolved?
Answer: Contradictions often arise from:
Catalyst Selection : Boric acid (0.1 eq.) improves yields in amide condensations (e.g., 65% yield) compared to DCC (50% yield) due to reduced steric hindrance .
Reaction Solvent : DMF enhances solubility of intermediates, but acetonitrile reduces side reactions.
Temperature Control : Optimal range: 80–100°C; higher temperatures promote decarboxylation.
Q. What strategies are employed to assess its potential biological activity?
Answer:
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO₂ hydration. IC₅₀ values <10 μM suggest therapeutic potential .
- Antimicrobial Screening : Use microbroth dilution (MIC assays) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.
- Cytotoxicity : MTT assays on HEK293 cells to evaluate safety margins (IC₅₀ >100 μM preferred).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
